- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 (PRMT5) and their preparation, World Intellectual Property Organization, , ,
Cas no 947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol)

947614-94-0 structure
상품 이름:2-(2-bromo-5-chlorophenyl)ethan-1-ol
2-(2-bromo-5-chlorophenyl)ethan-1-ol 화학적 및 물리적 성질
이름 및 식별자
-
- 2-bromo-5-chloroBenzeneethanol
- 2-(2-bromo-5-chlorophenyl)ethanol
- 2-Bromo-5-chloro-benzeneethanol
- HAKYKQWZRSPYAR-UHFFFAOYSA-N
- 2-(2-bromo-5-chloro-phenyl)ethanol
- 2-(2-bromo-5-chloro-phenyl)-ethanol
- 2-(2-bromo-5-chlorophenyl)ethan-1-ol
- 2-Bromo-5-chlorobenzeneethanol (ACI)
- DA-26799
- SY343575
- SCHEMBL3657647
- AKOS015503245
- E81791
- 947614-94-0
- CS-0142769
- EN300-1894700
- MFCD20485661
-
- 인치: 1S/C8H8BrClO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2
- InChIKey: HAKYKQWZRSPYAR-UHFFFAOYSA-N
- 미소: BrC1C=CC(=CC=1CCO)Cl
계산된 속성
- 정밀분자량: 233.94471g/mol
- 동위원소 질량: 233.94471g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 2
- 복잡도: 121
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 20.2
- 소수점 매개변수 계산 참조값(XlogP): 2.8
2-(2-bromo-5-chlorophenyl)ethan-1-ol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1249750-5g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 98% | 5g |
$200 | 2024-06-05 | |
Enamine | EN300-1894700-0.05g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 0.05g |
$19.0 | 2023-09-18 | |
Enamine | EN300-1894700-0.25g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 0.25g |
$33.0 | 2023-09-18 | |
Enamine | EN300-1894700-0.1g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 0.1g |
$23.0 | 2023-09-18 | |
Enamine | EN300-1894700-2.5g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 2.5g |
$107.0 | 2023-09-18 | |
Aaron | AR01JMXC-10g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 10g |
$315.00 | 2025-02-11 | |
Aaron | AR01JMXC-25g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 25g |
$561.00 | 2025-02-11 | |
Enamine | EN300-1894700-10g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 10g |
$316.0 | 2023-09-18 | |
Aaron | AR01JMXC-1g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 1g |
$55.00 | 2025-02-11 | |
Aaron | AR01JMXC-250mg |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 250mg |
$23.00 | 2025-02-11 |
2-(2-bromo-5-chlorophenyl)ethan-1-ol 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 15 min, cooled
1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C
1.3 Reagents: Methanol ; overnight, rt
1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C
1.3 Reagents: Methanol ; overnight, rt
참조
- Substitution-Controlled Selective Formation of Hexahydrobenz[e]isoindoles and 3-Benzazepines via In(OTf)3-Catalyzed Tandem AnnulationsOrganic Letters, 2018, 20(18), 5680-5683,
합성 방법 3
반응 조건
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 2 h, 0 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Cyclic sulfonamide derivatives as monoamine reuptake inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C → rt; 3 h, rt; overnight, rt; rt → 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
참조
- Preparation of N-substituted triazolamines as inhibitors of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 5 min, 0 °C; 18 h, 0 °C → 25 °C
참조
- Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 4 h, 25 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
참조
- Preparation of spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (MCL-1) protein for the treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
- Preparation of phenylalanine 4-phenylpiperidinamide derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
참조
- Preparation of pyridopyrimidinyl compounds useful in the treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
참조
- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 and their preparation, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 23 °C; 3 h, 23 °C
1.2 Reagents: Methanol , Water ; 0 °C
1.2 Reagents: Methanol , Water ; 0 °C
참조
- Boron insertion into alkyl ether bonds via zinc/nickel tandem catalysisScience (Washington, 2021, 372(6538), 175-182,
합성 방법 11
반응 조건
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ; rt; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
참조
- Enantioselective Construction of Spiro Quaternary Carbon Stereocenters via Pd-Catalyzed Intramolecular α-ArylationOrganic Letters, 2020, 22(12), 4602-4607,
합성 방법 12
반응 조건
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
참조
- Preparation of nucleoside analogs as selective inhibitors of protein arginine methyltransferase 5 (PRMT5), World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 1.5 h, reflux
1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min
1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min
참조
- Intramolecular Aerobic Ring Expansion of Cyclic Ketone: A Mild Method for the Synthesis of Medium-Sized Lactones and MacrolactonesAdvanced Synthesis & Catalysis, 2022, 364(13), 2152-2156,
합성 방법 14
반응 조건
1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; overnight, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- Intramolecular Homolytic Substitution Enabled by Photoredox Catalysis: Sulfur, Phosphorus, and Silicon Heterocycle Synthesis from Aryl HalidesOrganic Letters, 2019, 21(13), 5295-5300,
합성 방법 15
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
- Preparation of 1-(2-amino-3-phenylpropanoyl)-4-phenylpiperidine derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,
2-(2-bromo-5-chlorophenyl)ethan-1-ol Raw materials
2-(2-bromo-5-chlorophenyl)ethan-1-ol Preparation Products
2-(2-bromo-5-chlorophenyl)ethan-1-ol 관련 문헌
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
3. Book reviews
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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